
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and two methyl groups, along with a hydroxymethyl group attached to the second carbon of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol typically involves the reaction of appropriate pyrrolidine derivatives with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, but with optimized reaction conditions to enhance yield and purity . The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways . The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity . The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol: Similar structure but with one less methyl group.
(4-Fluoro-1,2-dimethylpyrrolidin-2-yl)methanol: Similar structure but with one less fluorine atom.
Uniqueness
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is unique due to the presence of two fluorine atoms and two methyl groups on the pyrrolidine ring, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
(4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-6(5-11)3-7(8,9)4-10(6)2/h11H,3-5H2,1-2H3 |
InChI Key |
DZHLNVVNOAEUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


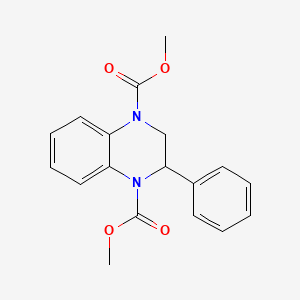
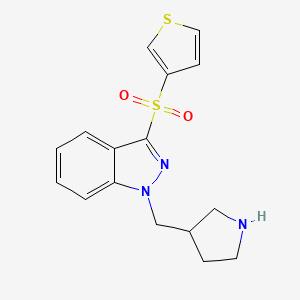
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)
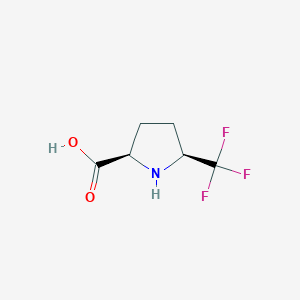


![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)

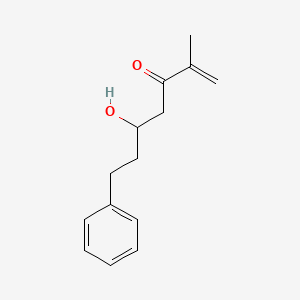
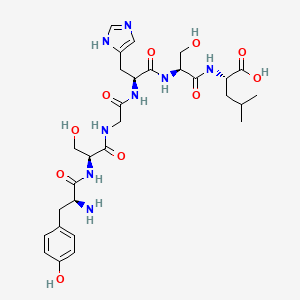
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
